2-Phenyl-2H-1,2,3-triazol-4-amine
Overview
Description
2-Phenyl-2H-1,2,3-triazol-4-amine is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms.
Mechanism of Action
Target of Action
It’s known that 1,2,3-triazole derivatives have a wide range of biological activities and can interact with various enzymes and receptors . For instance, the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes .
Mode of Action
The mode of action of 2-Phenyl-2H-1,2,3-triazol-4-amine involves several steps. The interaction between the compound and cyclohexanone in methanol involves three main processes: formation of carbinolamine by addition of an amine to double bond C=O, elimination of a water molecule, and intramolecular cyclization leading to the formation of spiro compounds .
Biochemical Pathways
It’s known that 1,2,3-triazole derivatives can influence various biochemical pathways due to their wide range of biological activities .
Pharmacokinetics
It’s known that 1,2,3-triazole derivatives generally have good pharmacodynamic and pharmacokinetic profiles .
Result of Action
1,2,3-triazole derivatives are known to exhibit a wide range of pharmacological properties such as antibacterial, antiviral, antifungal, antitubercular, and anticancer activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compoundIt should be handled with personal protective equipment, and its use should be in a well-ventilated area .
Biochemical Analysis
Biochemical Properties
2-Phenyl-2H-1,2,3-triazol-4-amine plays a crucial role in several biochemical reactions. It has been shown to interact with enzymes such as topoisomerase IV and COVID-19 main protease, exhibiting inhibitory effects . These interactions are primarily mediated through hydrogen bonding and π-stacking interactions, which enhance the compound’s binding affinity and specificity . Additionally, this compound has demonstrated antimicrobial and antioxidant activities, further highlighting its potential in therapeutic applications .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to inhibit PARP-1, leading to the depletion of cellular NAD+ and ATP levels, which can result in cell dysfunction or necrotic cell death . This inhibition is particularly significant in cancer cells, where overactivation of PARP-1 is common . Moreover, this compound’s stability against metabolic degradation ensures its prolonged activity within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific enzymes and proteins, inhibiting their activity. For example, the compound’s interaction with topoisomerase IV involves the formation of a stable enzyme-inhibitor complex, preventing the enzyme from performing its essential functions in DNA replication . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to various stimuli .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over different time periods. The compound exhibits remarkable stability, maintaining its biochemical activity over extended durations In vitro studies have shown that prolonged exposure to this compound can lead to sustained inhibition of target enzymes and persistent changes in cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as antimicrobial and anticancer activities . At higher doses, it can cause toxic or adverse effects, including skin irritation and respiratory distress . These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its biotransformation . The compound’s metabolism can lead to the formation of active metabolites that contribute to its overall biological activity. Additionally, this compound can affect metabolic flux and alter the levels of various metabolites within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites, enhancing its therapeutic efficacy . The compound’s lipophilicity and ability to engage in hydrogen bonding also contribute to its distribution and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound is often directed to specific organelles, such as the nucleus and mitochondria, where it exerts its biochemical effects . This localization is critical for its activity, as it allows this compound to interact with its target enzymes and proteins within the appropriate cellular context .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-2H-1,2,3-triazol-4-amine typically involves the [3+2] cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition. This reaction is often catalyzed by copper(I) salts, which facilitate the formation of the triazole ring. The reaction conditions generally include the use of solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve continuous flow reactors and the use of automated systems to control temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: 2-Phenyl-2H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazole oxides.
Reduction: Reduction reactions can convert the triazole ring to dihydrotriazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products: The major products formed from these reactions include triazole oxides, dihydrotriazoles, and various substituted triazole derivatives .
Scientific Research Applications
2-Phenyl-2H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound exhibits antimicrobial, antifungal, and anticancer activities, making it a valuable candidate for drug development.
Medicine: It is explored for its potential use in treating various diseases due to its biological activities.
Comparison with Similar Compounds
1-Phenyl-1H-1,2,3-triazole: Similar structure but different substitution pattern.
2-Phenyl-1,2,4-triazole: Different nitrogen arrangement in the ring.
4-Amino-2-phenyl-1,2,3-triazole: Similar structure with an amino group at a different position.
Uniqueness: 2-Phenyl-2H-1,2,3-triazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its broad range of biological activities make it a versatile compound in scientific research and industrial applications .
Properties
IUPAC Name |
2-phenyltriazol-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-8-6-10-12(11-8)7-4-2-1-3-5-7/h1-6H,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJOJLJGJYMRISA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=CC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50403123 | |
Record name | 2-Phenyl-2H-1,2,3-triazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50403123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39102-26-6 | |
Record name | 2-Phenyl-2H-1,2,3-triazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50403123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-phenyl-2H-1,2,3-triazol-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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